molecular formula C19H21NO B13522332 3,5-Dibenzylpiperidin-4-one

3,5-Dibenzylpiperidin-4-one

Cat. No.: B13522332
M. Wt: 279.4 g/mol
InChI Key: XUVDKHCJLZNNHD-UHFFFAOYSA-N
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Description

3,5-Dibenzylpiperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound, in particular, has garnered attention for its potential biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzylpiperidin-4-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between substituted benzaldehydes and piperidin-4-one hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature, leading to the formation of 3,5-dibenzylidene-piperidin-4-ones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Claisen-Schmidt condensation reaction suggests that it can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibenzylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dibenzylpiperidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibenzylpiperidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibenzylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential in drug design make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3,5-dibenzylpiperidin-4-one

InChI

InChI=1S/C19H21NO/c21-19-17(11-15-7-3-1-4-8-15)13-20-14-18(19)12-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2

InChI Key

XUVDKHCJLZNNHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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